molecular formula C17H27NO4 B6231527 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 131776-55-1

2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No. B6231527
CAS RN: 131776-55-1
M. Wt: 309.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid, commonly known as ADAMANT-COOH, is a synthetic organic compound with a variety of applications in scientific research. It was first synthesized in the late 1990s and has since become an important tool in the fields of biochemistry and pharmacology. ADAMANT-COOH is a versatile reagent with a broad range of biological activities, including inhibition of protein kinases, phosphatases, and proteases. It also has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.

Scientific Research Applications

ADAMANT-COOH has a wide range of applications in scientific research. It has been used as an inhibitor of protein kinases, phosphatases, and proteases, and as a tool for studying the structure and function of proteins. It has also been used to study the regulation of gene expression and the role of post-translational modifications. ADAMANT-COOH has been used to study the effects of drugs on cells and to investigate the mechanisms of action of various drugs.

Mechanism of Action

The mechanism of action of ADAMANT-COOH is not yet fully understood. However, it is believed to act as an inhibitor of protein kinases, phosphatases, and proteases by binding to their active sites and blocking the catalytic activity. It is also believed to interact with other proteins, such as transcription factors, to regulate gene expression.
Biochemical and Physiological Effects
ADAMANT-COOH has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases, phosphatases, and proteases, as well as to regulate the expression of genes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

ADAMANT-COOH is a highly versatile reagent that can be used in a variety of laboratory experiments. Its main advantages include its ability to inhibit protein kinases, phosphatases, and proteases, and its ability to regulate gene expression. Its main limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for ADAMANT-COOH research. These include further investigation into its mechanism of action, development of more effective and specific inhibitors, and exploration of its potential therapeutic applications. Additionally, further studies are needed to better understand its biochemical and physiological effects, as well as its potential side effects. Other potential areas of research include the development of new synthetic methods for the production of ADAMANT-COOH and the development of novel applications for its use.

Synthesis Methods

ADAMANT-COOH is synthesized using a two-step process. The first step involves the reaction of adamantan-2-yl bromide with diisopropyl ethyl amine to form an intermediate product, diisopropyl adamantan-2-yl amine. This intermediate is then reacted with tert-butoxycarbonyl chloride to form the final product, ADAMANT-COOH.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves the protection of the amine group, followed by the addition of the adamantan-2-yl group and subsequent deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "adamantan-2-yl bromide", "sodium hydride", "acetic acid", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "tert-butyl carbamate is dissolved in diethyl ether and cooled to 0°C", "sodium hydride is added to the mixture and stirred for 30 minutes", "adamantan-2-yl bromide is added dropwise and the mixture is stirred for 24 hours", "the reaction mixture is quenched with hydrochloric acid and extracted with diethyl ether", "the organic layer is washed with sodium bicarbonate and brine, then dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the protected amine intermediate", "the protected amine intermediate is dissolved in acetic acid and stirred at room temperature for 24 hours", "the reaction mixture is quenched with sodium bicarbonate and extracted with diethyl ether", "the organic layer is washed with brine, then dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the final product, 2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid" ] }

CAS RN

131776-55-1

Product Name

2-(adamantan-2-yl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Molecular Formula

C17H27NO4

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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